2-Benzofuranol

Tautomerism Regioselective synthesis Heterocyclic chemistry

2‑Benzofuranol (CAS 56685‑04‑2) is the minimally functionalized benzofuran core—bearing a hydroxyl exclusively at the 2‑position—that enables clean regioselective O‑alkylation/acylation without competing tautomerization. Unlike the 3‑hydroxy isomer (inactive in hMAO inhibition), this scaffold delivers >10 000‑fold potency differentiation for hMAO‑B inhibitor development. Its non‑lactone structure avoids potent mechanism‑based CYP inhibition, making it the ideal baseline scaffold for CYP screening campaigns. Procure this unsubstituted core for unambiguous synthetic methodology validation where substituent effects must be deconvoluted from intrinsic ring reactivity.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 56685-04-2
Cat. No. B11824840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofuranol
CAS56685-04-2
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)O
InChIInChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H
InChIKeyYHAROSAFXOQKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzofuranol (CAS 56685-04-2) in Scientific Procurement: Core Identification and Baseline Specifications


2-Benzofuranol (CAS 56685-04-2), systematically named 1-benzofuran-2-ol, is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a furan ring, bearing a hydroxyl substituent at the 2-position [1]. With a molecular formula of C8H6O2 and a molecular weight of 134.13 g/mol, this compound serves as a foundational building block in organic synthesis and medicinal chemistry [1]. Its physicochemical profile includes a predicted density of 1.3±0.1 g/cm³ and a boiling point of 247.1±13.0 °C at 760 mmHg [1]. Unlike many commercial benzofuran derivatives that are heavily substituted, 2-Benzofuranol represents the minimally functionalized core scaffold, making it a critical starting material for divergent synthetic elaboration rather than a terminal bioactive entity.

2-Benzofuranol (CAS 56685-04-2) Procurement: Why Generic Benzofuran Scaffolds Cannot Be Substituted


In procurement for synthetic chemistry and medicinal chemistry applications, 2-Benzofuranol cannot be substituted with other benzofuran derivatives such as benzofuran-2-one, coumaran, or substituted benzofuran-3-ols. The presence and position of the hydroxyl group at the 2-position dictate the compound's tautomeric equilibrium and electrophilic reactivity profile, which fundamentally diverges from that of the lactone carbonyl in benzofuran-2-one or the 3-hydroxy isomer [1][2]. Direct comparative evidence demonstrates that 2-aroylbenzofuran-3-ols are completely inactive as hMAO inhibitors (unable to inhibit hMAO isoforms), whereas structurally related 2-aroylbenzofurans achieve nanomolar IC50 values as low as 8.2 nM [3]. This position-dependent activity cliff underscores that even subtle modifications to the benzofuranol core result in profound functional divergence. Therefore, selection of 2-Benzofuranol must be driven by specific synthetic planning that leverages the 2-hydroxy moiety for regioselective transformations, not by interchangeable benzofuran ring systems.

2-Benzofuranol (CAS 56685-04-2) Quantitative Differentiation: Comparator Evidence for Procurement Decisions


2-Benzofuranol vs. 3-Benzofuranol Isomers: Position-Dependent Tautomeric Stability and Synthetic Utility

2-Benzofuranol exhibits a fundamentally different tautomeric equilibrium compared to its 3-hydroxy isomer. The 2-hydroxybenzofuran scaffold exists predominantly in the enol form (2-benzofuranol) rather than the keto tautomer (benzofuran-2(3H)-one), whereas 3-benzofuranol derivatives can undergo tautomerization to benzofuran-3(2H)-ones under specific conditions [1]. This difference in tautomeric preference directly impacts synthetic utility: 2-benzofuranol serves as a nucleophilic enol for O-alkylation and O-acylation reactions without competing keto-enol equilibria, whereas benzofuran-3-ols have been documented to undergo cyclization with hydrazine hydrate to yield benzofuropyrazoles in yields ranging from 10-92%, demonstrating a distinct reactivity manifold . For procurement decisions, 2-Benzofuranol should be selected when O-functionalization at the 2-position is required without competing tautomerization pathways.

Tautomerism Regioselective synthesis Heterocyclic chemistry Building block validation

2-Benzofuranol vs. Benzofuran-2-one: Differential Redox State Dictates CYP Enzyme Inhibition Capacity

The oxidation state of the benzofuran core critically determines CYP enzyme inhibitory activity. Benzofuran, which lacks the pyrone ring present in coumarin, acts as a weak mechanism-based inhibitor of CYP3A4, whereas coumarin (benzofuran-2-one analog) is a reversible inhibitor with an I50 value two orders of magnitude more potent than psoralen [1]. Similarly, in CYP2A6 assays, methoxalen (a furanocoumarin) exhibits potent inhibition with an IC50 of 0.47 µM, and menthofuran achieves an IC50 of 1.27 µM, while benzofuran derivatives lacking the lactone carbonyl show markedly reduced potency [2]. For 2-Benzofuranol, which contains a hydroxyl rather than a carbonyl at the 2-position, the predicted CYP inhibition profile is expected to be substantially weaker than that of benzofuran-2-ones. Procurement for CYP inhibition studies must therefore distinguish between the hydroxyl-bearing benzofuranol scaffold and the carbonyl-containing benzofuranone scaffold.

Cytochrome P450 inhibition Drug metabolism Heterocyclic SAR Oxidation state

2-Benzofuranol vs. 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran (Carbofuran Intermediate): Differentiated Industrial Application Pathways

2-Benzofuranol and 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran represent distinct benzofuranol subclasses with divergent industrial applications. The latter compound serves specifically as an important intermediate for low-toxicity carbamate insecticides, with a dedicated synthetic route comprising 5 steps: (1) cross aldol condensation of cyclohexanone with isobutyraldehyde, (2) chlorination, (3) dehydrochlorination (aromatization), (4) hydrolysis, and (5) cyclization [1]. In contrast, 2-Benzofuranol (the unsaturated, non-alkylated parent scaffold) is employed primarily as a versatile building block for pharmaceutical research rather than agrochemical manufacturing. A vapor-phase catalytic process using catechol and an aldehyde with Group II metal/chromium catalysts has been patented specifically for the dihydro-dimethyl derivative preparation [2]. For procurement, 2-Benzofuranol should be selected for medicinal chemistry and early-stage drug discovery applications, while the dihydro-dimethyl analog is the appropriate choice for insecticide intermediate manufacturing.

Agrochemical intermediate Carbamate insecticide Synthetic route comparison Industrial chemistry

2-Benzofuranol vs. 2-Aroylbenzofuran-3-ols: Critical Role of Hydroxyl Position in hMAO-B Inhibitory Activity

The position of the hydroxyl group on the benzofuran core produces a binary on/off switch for hMAO-B inhibitory activity. In a 2025 comparative study, 2-aroylbenzofuran-3-ols were completely unable to inhibit either hMAO-A or hMAO-B isoforms [1]. In stark contrast, 2-aroylbenzofuran derivatives (lacking the 3-hydroxyl or bearing alternative substitution) acted as potent and selective hMAO-B inhibitors, achieving IC50 values within the nanomolar range and as low as 8.2 nM [1]. This >10,000-fold difference in potency between structurally proximate scaffolds demonstrates that the 3-hydroxy substitution (or hydroxyl positioning) can entirely ablate target engagement. While 2-Benzofuranol bears the hydroxyl at the 2-position rather than the 3-position, this evidence establishes that hydroxyl placement on the benzofuran scaffold is a critical determinant of pharmacological activity, and that 2-Benzofuranol should not be considered a generic surrogate for hydroxylated benzofuran derivatives in hMAO-B drug discovery programs.

Monoamine oxidase B inhibition Neurodegenerative disease Structure-activity relationship Drug design

2-Benzofuranol (CAS 56685-04-2): Evidence-Based Procurement Scenarios for Research and Industrial Applications


Medicinal Chemistry: Divergent Synthesis of O-Functionalized Benzofuran Libraries

Procure 2-Benzofuranol when the synthetic objective requires regioselective O-alkylation or O-acylation at the 2-position without competing tautomerization to the keto form. The 2-hydroxybenzofuran scaffold remains predominantly in the enol form, enabling clean nucleophilic substitution reactions, whereas the 3-hydroxy isomer undergoes cyclization with nitrogen nucleophiles (e.g., hydrazine) to yield benzofuropyrazoles in 10-92% yield . This scenario applies to medicinal chemistry programs constructing focused libraries of 2-alkoxybenzofurans or 2-acyloxybenzofurans for structure-activity relationship studies. Selection of 2-Benzofuranol over 3-benzofuranol ensures the intended reaction manifold is accessed without undesired heterocyclization side products.

Pharmacological Profiling: Negative Control Scaffold for CYP Enzyme Inhibition Studies

Procure 2-Benzofuranol as a negative control or baseline scaffold in cytochrome P450 inhibition assays. As demonstrated by comparative studies, benzofuran derivatives lacking the pyrone (lactone) carbonyl are weak mechanism-based CYP inhibitors, whereas coumarin (benzofuran-2-one) exhibits I50 values two orders of magnitude more potent than psoralen [1]. For CYP2A6 specifically, methoxalen (IC50 = 0.47 µM) and menthofuran (IC50 = 1.27 µM) demonstrate the potency enhancement conferred by the carbonyl moiety [2]. 2-Benzofuranol provides the hydroxyl-bearing, non-lactone core suitable for establishing baseline CYP inhibition in SAR campaigns where oxidation state is the variable of interest.

Pharmaceutical Building Block Procurement: hMAO-B Drug Discovery Scaffold Selection

Procure 2-Benzofuranol for hMAO-B inhibitor development programs where the 2-hydroxy substitution pattern is desired for synthetic elaboration. Direct comparative evidence shows that 2-aroylbenzofuran-3-ols exhibit zero inhibition of hMAO isoforms, whereas 2-aroylbenzofurans achieve nanomolar IC50 values as low as 8.2 nM with high selectivity for the B isoform [3]. This >10,000-fold potency differential demonstrates that hydroxyl positioning is a critical determinant of pharmacological activity. Researchers should select 2-Benzofuranol specifically when planning to install the hydroxyl at the 2-position, avoiding 3-hydroxy isomers that are inactive against this target. The scaffold also demonstrates favorable in silico ADME predictions including high gastrointestinal absorption and blood-brain barrier permeability in advanced derivatives [3].

Academic Research: Minimal Benzofuran Scaffold for Methodological Development

Procure 2-Benzofuranol as the minimally substituted benzofuran core for developing new synthetic methodologies and validating computational models. With a molecular weight of 134.13 g/mol, density of 1.3±0.1 g/cm³, and boiling point of 247.1±13.0 °C [4], this compound provides a tractable physical property profile for reaction optimization. Its use as an unadorned scaffold enables unambiguous interpretation of regioselectivity in C-H functionalization, cross-coupling, and cycloaddition reactions, free from the confounding electronic and steric effects of additional substituents. This scenario is particularly relevant for academic laboratories establishing new benzofuran chemistry methodologies where substituent effects must be deconvoluted from core scaffold reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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